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Compound of Interest

Compound Name: AZ876

Cat. No.: B1665899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AZ876 for the

Liver X Receptors (LXR) alpha (α) and beta (β). It is designed to be a core resource for

researchers and professionals involved in drug discovery and development, particularly those

focused on metabolic and inflammatory diseases. This document includes quantitative binding

data, detailed experimental methodologies, and visualizations of key biological and

experimental processes.

Quantitative Binding Affinity of AZ876 for LXRα and
LXRβ
AZ876 is a potent and selective agonist for both LXRα and LXRβ. The binding affinity is

typically determined through competitive radioligand binding assays. The equilibrium

dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki

value indicating a higher affinity.

The table below summarizes the reported binding affinities of AZ876 for human LXRα and

LXRβ.
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Compound Target Ki (μM)

AZ876 Human LXRα 0.007[1]

AZ876 Human LXRβ 0.011[1]

These low nanomolar Ki values demonstrate that AZ876 is a high-affinity ligand for both LXR

isoforms.

LXR Signaling Pathway and the Role of AZ876
Liver X Receptors are nuclear receptors that play a critical role in the regulation of cholesterol,

fatty acid, and glucose homeostasis. They function as ligand-activated transcription factors.

Upon binding to an agonist such as AZ876, LXRs undergo a conformational change,

heterodimerize with the Retinoid X Receptor (RXR), and bind to LXR Response Elements

(LXREs) in the promoter regions of target genes. This binding event recruits coactivator

proteins and initiates the transcription of genes involved in reverse cholesterol transport (e.g.,

ABCA1, ABCG1), lipogenesis, and inflammation.
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Caption: LXR signaling pathway activated by AZ876.

Experimental Protocols
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The determination of the binding affinity of AZ876 for LXRα and LXRβ is typically achieved

through a competitive radioligand binding assay, often utilizing Scintillation Proximity Assay

(SPA) technology. While the specific, proprietary protocol for AZ876 is not publicly available,

the following represents a detailed, standard methodology for such an experiment.

Principle of the Scintillation Proximity Assay (SPA)
SPA is a homogeneous binding assay that does not require a separation step to distinguish

bound from free radioligand. The assay relies on the principle that β-particles emitted from a

radiolabel (e.g., ³H) have a limited path length in an aqueous environment. When a

radiolabeled ligand binds to its receptor, which is immobilized on a scintillant-containing bead,

the β-particles can excite the scintillant, producing a light signal that can be detected. Unbound

radioligand in the solution is too far from the bead to cause a signal.

Materials
Receptors: Purified, recombinant human LXRα and LXRβ ligand-binding domains (LBDs),

typically with a tag (e.g., His-tag, GST-tag) for immobilization.

Radioligand: A high-affinity LXR radioligand, such as [³H]-T0901317.

Test Compound: AZ876, serially diluted to a range of concentrations.

SPA Beads: Streptavidin-coated or Nickel-chelate-coated SPA beads, depending on the

receptor tag.

Assay Buffer: Phosphate-buffered saline (PBS) or similar, containing a carrier protein like

bovine serum albumin (BSA) to reduce non-specific binding.

Microplates: 96- or 384-well microplates suitable for scintillation counting.

Scintillation Counter: A microplate-compatible scintillation counter.

Experimental Workflow
The following diagram illustrates the typical workflow for a competitive LXR binding assay using

SPA.
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Caption: Workflow for a competitive LXR binding assay.
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Detailed Procedure
Preparation of Reagents:

Prepare serial dilutions of AZ876 in assay buffer. The concentration range should span

several orders of magnitude around the expected Ki.

Dilute the [³H]-radioligand in assay buffer to a final concentration at or below its Kd for the

respective LXR isoform.

Prepare a slurry of SPA beads in assay buffer.

Immobilization of LXR:

Incubate the purified LXRα or LXRβ LBD with the appropriate SPA beads to allow for

immobilization. The incubation time and temperature will depend on the specific tags and

beads used.

Assay Setup:

In a microplate, add the LXR-bead slurry to each well.

Add a small volume of the AZ876 dilution or vehicle (for control wells) to the appropriate

wells.

Initiate the binding reaction by adding the [³H]-radioligand to all wells.

Incubation:

Seal the plate and incubate at room temperature for a sufficient time to allow the binding

reaction to reach equilibrium. This is typically determined through preliminary kinetic

experiments.

Data Acquisition:

Measure the scintillation counts in each well using a microplate scintillation counter.

Data Analysis:
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The data is analyzed to determine the concentration of AZ876 that inhibits 50% of the

specific binding of the radioligand (IC50).

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

[L] is the concentration of the radioligand.

Kd is the dissociation constant of the radioligand for the receptor.

This in-depth guide provides a foundational understanding of the binding characteristics of

AZ876 to LXRα and LXRβ, essential for its further investigation and development as a

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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